molecular formula C6H12O6 B14072509 6,6-Dideuterio-2,3,4,5,6-pentahydroxyhexanal

6,6-Dideuterio-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B14072509
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-CBTSVUPCSA-N
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Description

D-Glucose-6,6-d2: is a deuterated form of glucose, where two hydrogen atoms at the sixth carbon position are replaced by deuterium atoms. This isotopically labeled compound is often used in various scientific research applications due to its unique properties. The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6, and it has a molecular weight of 182.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose-6,6-d2 can be synthesized through the deuteration of D-glucose. The process typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction conditions often require a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of D-Glucose-6,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized reactors designed to handle deuterium and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-6,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated glucose but may exhibit slight differences in reaction rates and mechanisms due to the presence of deuterium atoms.

Common Reagents and Conditions:

    Oxidation: D-Glucose-6,6-d2 can be oxidized using reagents such as nitric acid or potassium permanganate.

    Reduction: Reduction of D-Glucose-6,6-d2 can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.

Major Products: The major products formed from these reactions include deuterated derivatives of gluconic acid, glucaric acid, and various substituted glucose compounds .

Scientific Research Applications

Chemistry: In chemistry, D-Glucose-6,6-d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. It is also employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives .

Biology: In biological research, D-Glucose-6,6-d2 is used to study glucose uptake and utilization in cells. It helps in understanding the metabolic processes and pathways involved in diseases such as diabetes and cancer .

Medicine: In medicine, D-Glucose-6,6-d2 is used in clinical studies to investigate glucose metabolism in patients with metabolic disorders. It is also used as a diagnostic tool in positron emission tomography (PET) imaging to assess glucose uptake in tissues .

Industry: In the industrial sector, D-Glucose-6,6-d2 is used in the production of deuterated pharmaceuticals and as a standard in quality control and analytical testing .

Mechanism of Action

D-Glucose-6,6-d2 exerts its effects by participating in metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect. In metabolic studies, D-Glucose-6,6-d2 is taken up by cells and undergoes phosphorylation to form glucose-6-phosphate. This compound then enters glycolysis or other metabolic pathways, allowing researchers to track its fate and study the underlying biochemical processes .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/i2D2

InChI Key

GZCGUPFRVQAUEE-CBTSVUPCSA-N

Isomeric SMILES

[2H]C([2H])(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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